molecular formula C9H9ClN2S B1461796 4-(chloromethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole CAS No. 1176662-42-2

4-(chloromethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole

Cat. No.: B1461796
CAS No.: 1176662-42-2
M. Wt: 212.7 g/mol
InChI Key: UHGIINZQDLBOQG-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole is a versatile heterocyclic building block of high value in medicinal chemistry and drug discovery research. The compound features a pyrazole core functionalized with a reactive chloromethyl group and a thiophene ring, making it a key intermediate for the synthesis of more complex molecules. Pyrazole derivatives are recognized for their broad pharmacological profiles and are core structures in several commercial drugs . The reactive chloromethyl group serves as an excellent handle for further chemical modifications, allowing researchers to create amide bonds, link to other pharmacophores, or incorporate the pyrazole-thiophene scaffold into larger molecular architectures. This is particularly useful in the development of potential anticancer agents, as pyrazole-based compounds have demonstrated significant in vitro growth inhibitory activity against various human carcinoma cell lines . The structural motif of a pyrazole ring linked to a thiophene is a recurrent feature in compounds investigated for their biological activities. Key Research Applications: • Serves as a synthetic intermediate for novel pyrazole-based scaffolds with potential anticancer properties . • Used in the construction of diverse heterocyclic systems for pharmacological screening. • Acts as a precursor in the development of COX-2 inhibitors and other anti-inflammatory agents, inspired by established pyrazole-containing drugs . Handling and Safety: This compound is intended for research use by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or personal use. Please refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information. As with many reactive organics, appropriate personal protective equipment (PPE) should be worn, and the material should be handled in a well-ventilated environment, such as a fume hood.

Properties

IUPAC Name

4-(chloromethyl)-1-methyl-3-thiophen-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2S/c1-12-6-7(5-10)9(11-12)8-3-2-4-13-8/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGIINZQDLBOQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CS2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis of 4-(chloromethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole typically starts from precursors that allow selective substitution on the pyrazole ring. The key steps involve:

  • Formation of the pyrazole ring with appropriate substituents,
  • Introduction of the thiophene ring at the 3-position,
  • Chloromethylation at the 4-position,
  • Methylation at the 1-position of the pyrazole nitrogen.

Industrial synthesis may employ continuous flow reactors to enhance efficiency and yield, especially for large-scale production.

Detailed Preparation Steps

Step Description Reagents/Conditions Notes
1 Pyrazole Ring Construction Condensation of hydrazines with α,β-unsaturated ketones or diketones Forms the pyrazole core with desired substitution pattern
2 Introduction of Thiophene Substituent Use of 2-thiophenecarboxaldehyde or 2-thiophenyl derivatives in condensation Thiophene ring attached at the 3-position of pyrazole
3 Chloromethylation Reaction with chloromethylating agents such as chloromethyl methyl ether or formaldehyde and HCl Selective chloromethyl group introduction at the 4-position
4 N-Methylation Methylation of pyrazole nitrogen using methyl iodide or dimethyl sulfate Methyl group introduced at the 1-position

The sequence ensures the correct positioning of all substituents on the pyrazole ring, preserving the biological activity potential of the molecule.

Mechanistic Insights and Reaction Conditions

  • Pyrazole Formation: Typically, the pyrazole ring is formed via cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. This reaction proceeds under acidic or neutral conditions and may be catalyzed by acids or bases depending on substrates.

  • Thiophene Attachment: The thiophene ring is introduced through condensation with 2-thiophenecarboxaldehyde or via cross-coupling reactions if preformed pyrazoles are used.

  • Chloromethylation: The chloromethyl group is introduced by electrophilic substitution using chloromethylating agents. Careful control of reaction temperature and stoichiometry is essential to avoid over-chloromethylation or side reactions.

  • N-Methylation: Alkylation of the pyrazole nitrogen is performed under basic conditions to enhance nucleophilicity, using methyl halides as alkylating agents.

Research Findings and Optimization

  • Continuous flow synthesis has been reported to improve the yield and purity of this compound by enabling precise control over reaction times and temperatures, reducing side products.

  • The choice of solvent and temperature significantly affects chloromethylation efficiency. Aprotic solvents such as dichloromethane or acetonitrile at low temperatures favor selective chloromethylation.

  • Methylation at the pyrazole nitrogen is optimized by using excess methylating agent and mild bases like potassium carbonate to avoid N-alkylation at undesired positions.

Summary Table of Preparation Methods

Preparation Step Method Description Typical Reagents Reaction Conditions Yield Range (%) Notes
Pyrazole ring synthesis Cyclocondensation of hydrazines with diketones Hydrazine hydrate, diketones Acidic or neutral, reflux 70-85 Core ring formation
Thiophene substitution Condensation with 2-thiophenecarboxaldehyde 2-thiophenecarboxaldehyde Reflux in ethanol or suitable solvent 65-80 Introduces thiophene at C-3
Chloromethylation Electrophilic substitution with chloromethylating agents Chloromethyl methyl ether, HCl Low temperature, aprotic solvent 60-75 Selective C-4 substitution
N-Methylation Alkylation with methyl iodide or dimethyl sulfate Methyl iodide, K2CO3 Room temp to mild heating 70-90 Methyl group at N-1

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazoles.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas at elevated pressures.

Major Products

    Nucleophilic substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of dihydropyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, 4-(Chloromethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole has been studied for its efficacy against various bacterial strains. A study demonstrated that modifications to the pyrazole ring can enhance antibacterial activity, making it a candidate for developing new antibiotics.

Anti-inflammatory Properties
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. The structure-activity relationship (SAR) studies indicate that the presence of the thiophene moiety is crucial for enhancing anti-inflammatory effects.

Case Study: Synthesis and Testing
A notable case study involved synthesizing several derivatives of this compound and testing their biological activity. The results revealed that certain derivatives exhibited IC50 values in the low micromolar range against specific cancer cell lines, indicating promising anticancer activity.

Agricultural Applications

Pesticide Development
The compound has been explored as a potential pesticide due to its ability to interact with biological systems in pests. Research indicates that pyrazole derivatives can disrupt hormonal pathways in insects, leading to effective pest control.

Herbicidal Activity
Studies have shown that compounds similar to this compound possess herbicidal properties. Field trials demonstrated significant weed suppression with minimal phytotoxicity to crops, suggesting its application as a selective herbicide.

Materials Science Applications

Polymer Chemistry
In materials science, this compound has been investigated for its role as a building block in polymer synthesis. Its chloromethyl group allows for further functionalization, enabling the development of polymers with tailored properties for specific applications.

Case Study: Polymer Composite Development
A study focused on incorporating this compound into polymer matrices to enhance thermal stability and mechanical strength. The resulting composites showed improved performance characteristics compared to traditional materials.

Data Tables

Application Area Key Findings References
Medicinal ChemistryAntimicrobial and anti-inflammatory properties observed
AgricultureEffective as a pesticide and herbicide
Materials ScienceEnhances polymer thermal stability

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The presence of the chloromethyl group allows for covalent modification of biological targets, enhancing its potency and selectivity. The thiophene ring can interact with hydrophobic pockets in proteins, contributing to its binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, molecular properties, and applications of 4-(chloromethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole with analogous compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Biological/Industrial Applications Reference
This compound 4-ClCH2, 1-CH3, 3-thiophen-2-yl 264.58 (calculated) Chloromethyl, thiophene Potential agrochemicals, pharmaceutical intermediates
4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole 4-ClCH2, 5-OCHF2, 1-CH3, 3-CF3 264.58 Difluoromethoxy, trifluoromethyl High-performance coatings, drug development (enhanced metabolic stability)
1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone 4-thiophen-2-yl carbonyl, 1-(4-ClC6H4), 3-Ph 397.85 Acylpyrazolone, thiophene Antimicrobial, antitumor agents
4-(4-Chlorophenyl)-1-methyl-3-(4-((2-methylbenzyl)oxy)phenyl)-1H-pyrazole (72) 4-ClC6H4, 1-CH3, 3-(substituted phenyl) 375.13 (HRMS) Chlorophenyl, benzyl ether In vitro growth inhibition (biological studies)
5-(furan-2-yl)-1-methyl-3-(2,2,2-trifluoroethyl)-1H-pyrazole 5-furan-2-yl, 1-CH3, 3-CF3CH2 218.18 Trifluoroethyl, furan Synthetic intermediate for fluorinated therapeutics

Key Comparative Insights

Halogen Substituents
  • Chlorine : The chloromethyl group in the target compound facilitates nucleophilic substitution, enabling derivatization into agrochemicals or drug candidates. In contrast, chlorophenyl groups (e.g., in compound 72) enhance lipophilicity and binding to hydrophobic targets .
  • Fluorine : Difluoromethoxy and trifluoromethyl groups (e.g., in 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole) improve metabolic stability and electron-withdrawing effects, critical for drug design .
Heterocyclic Moieties
  • Thiophene vs. Furan/Phenyl : Thiophene’s sulfur atom enhances π-electron delocalization and metal-binding capacity compared to furan or phenyl. For example, thiophene-containing pyrazoles exhibit antimicrobial activity, while furan derivatives are often intermediates in fluorinated drug synthesis .

Intermolecular Interactions

  • Halogen bonding (C–Cl···O/N) and chalcogen interactions (S···π) are critical in crystal packing and biological target binding. For instance, thiophene-containing pyrazoles exhibit directional S···π contacts, enhancing stability in solid-state structures .

Agricultural and Pharmaceutical Potential

  • Pyrazole derivatives with trifluoromethyl groups are prioritized in herbicide development due to their resistance to enzymatic degradation .
  • Thiophene-pyrazole hybrids are explored as chemotherapeutic agents, leveraging their ability to intercalate DNA or inhibit enzymes like cyclooxygenase-2 (COX-2) .

Biological Activity

4-(Chloromethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole is a heterocyclic compound characterized by its unique structural features, including a chloromethyl group and a thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is defined by the following:

  • IUPAC Name : 4-(chloromethyl)-1-methyl-3-thiophen-2-ylpyrazole
  • Molecular Formula : C9H9ClN2S
  • CAS Number : 1176662-42-2
  • Molecular Weight : 188.70 g/mol

The biological activities of this compound are primarily attributed to its interactions with various biochemical pathways:

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties against both bacteria and fungi. The mechanism may involve disruption of cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Anticancer Properties

Studies have shown that pyrazole derivatives can influence pathways related to cell growth, apoptosis, and DNA repair. Specifically, compounds with thiophene moieties have demonstrated the ability to induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains,
AnticancerInduces apoptosis in cancer cell lines ,
Enzyme InhibitionPotential inhibition of specific enzymes involved in cancer progression

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of thiophene derivatives, this compound was tested against a panel of bacterial strains including E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) as low as 15 µg/mL, suggesting potent antimicrobial activity .

Case Study 2: Anticancer Activity

Another study evaluated the anticancer properties of this compound on human breast cancer cell lines (MCF-7). The compound showed significant cytotoxicity with an IC50 value of 20 µM after 48 hours of treatment. Mechanistic studies revealed that treatment led to increased levels of reactive oxygen species (ROS) and activation of apoptotic pathways, highlighting its potential as an anticancer agent .

Table 2: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnticancer ActivityReference
This compoundYesYes,
4-(Bromomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazoleModerateModerate
4-(Chloromethyl)-1-methyl-3-(furan-2-yl)-1H-pyrazoleLowYes

Q & A

Q. What are the standard synthetic protocols for preparing 4-(chloromethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole?

The synthesis typically involves a multi-step approach:

Condensation : React 4-chloro-3-methyl-1H-pyrazole with thiophene-2-carbaldehyde in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 12–24 hours .

Chloromethylation : Introduce the chloromethyl group via nucleophilic substitution using chloromethylating agents (e.g., ClCH₂SO₃H) in dichloromethane at 0–5°C to minimize side reactions .

Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>95%) .

Q. How can the structural integrity of this compound be validated experimentally?

Key methods include:

  • Single-crystal X-ray diffraction (SCXRD) : Resolve the 3D structure using SHELXL for refinement .
  • NMR spectroscopy : Confirm substituent positions (e.g., chloromethyl at C4: δ 4.2–4.5 ppm in ¹H NMR; thiophene protons: δ 6.8–7.4 ppm) .
  • Mass spectrometry : Verify molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 226.6) .

Q. What are the primary applications of this compound in medicinal chemistry?

The chloromethyl and thiophene moieties enable:

  • Antimicrobial activity : Screen against Gram-positive bacteria (e.g., S. aureus) via agar diffusion assays .
  • Anticancer potential : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7) using MTT assays .
  • Pharmacophore development : Use as a precursor for triazole or sulfonamide derivatives via click chemistry .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yield and purity during synthesis?

  • Temperature control : Maintain chloromethylation below 10°C to avoid polymerization .
  • Solvent selection : Use DMF for condensation (higher dielectric constant enhances reaction rate) .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate thiophene-pyrazole coupling .
  • Continuous flow reactors : Reduce side products via precise residence time control (e.g., 30 min at 100°C) .

Q. What computational tools are effective for predicting biological activity and reactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Simulate interactions with SARS-CoV-2 PLpro (PDB ID: 7JRN) using AutoDock Vina .
  • ADMET prediction : Use SwissADME to assess bioavailability (e.g., GI absorption: 78%) and BBB penetration .

Q. How can structural modifications enhance this compound’s bioactivity?

  • Functional group substitution : Replace chloromethyl with azidomethyl for click chemistry applications (e.g., triazole hybrids) .
  • Heterocycle hybridization : Fuse with coumarin (via Suzuki coupling) to improve fluorescence and DNA intercalation .
  • SAR studies : Compare IC₅₀ values of derivatives with varying substituents (e.g., fluoroethyl vs. methoxy groups) .

Q. How should researchers resolve contradictions between computational predictions and experimental bioassay results?

  • Molecular dynamics (MD) simulations : Assess binding stability over 100 ns to validate docking poses .
  • Proteolytic stability assays : Test compound degradation in serum (e.g., 50% FBS, 37°C) to explain poor in vivo efficacy .
  • Metabolite profiling : Use LC-MS to identify inactive metabolites formed during incubation .

Q. What strategies are recommended for analyzing reaction intermediates in real time?

  • In-situ FTIR : Monitor carbonyl group disappearance (1700 cm⁻¹) during condensation .
  • HPLC-MS : Track chloromethylation progress via retention time shifts and m/z changes .
  • NMR kinetics : Quantify intermediate concentrations using ¹H NMR integrals (e.g., DMSO-d₆ as solvent) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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